molecular formula C10H21O5P B12063802 Diethyl (3-(oxiranylmethoxy)propyl)phosphonate CAS No. 55884-03-2

Diethyl (3-(oxiranylmethoxy)propyl)phosphonate

Cat. No.: B12063802
CAS No.: 55884-03-2
M. Wt: 252.24 g/mol
InChI Key: PCAJGNDUGRGSNK-UHFFFAOYSA-N
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Description

Diethyl (3-(oxiranylmethoxy)propyl)phosphonate is an organic compound with the molecular formula C10H21O5P It contains a phosphonate group, which is known for its stability and resistance to hydrolysis

Preparation Methods

The synthesis of diethyl (3-(oxiranylmethoxy)propyl)phosphonate can be achieved through several methods. One common approach involves the Michaelis–Arbuzov reaction, where trialkyl phosphites react with alkyl halides . Another method includes the acylation of methylphosphonates, which involves metalation followed by reaction with acetyl chloride . Industrial production methods often rely on these reactions due to their efficiency and scalability.

Chemical Reactions Analysis

Diethyl (3-(oxiranylmethoxy)propyl)phosphonate undergoes various chemical reactions, including:

Common reagents used in these reactions include triflic anhydride for activation and various nucleophiles for substitution . Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Biological Activity

Diethyl (3-(oxiranylmethoxy)propyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. Phosphonates, in general, are known for their diverse applications in medicinal chemistry, agriculture, and materials science. This article will explore the biological activity of this specific compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of diethyl phosphite with an epoxide precursor. The reaction conditions can significantly influence the yield and purity of the product. For instance, using a solvent-free method at elevated temperatures has been shown to enhance the efficiency of phosphonate synthesis.

Mechanisms of Biological Activity

Phosphonates exhibit various biological activities, including enzyme inhibition and anti-cancer properties. The biological activity of this compound may be attributed to its ability to interact with specific enzymes or cellular pathways.

  • Enzyme Inhibition : Phosphonates can act as inhibitors of key enzymes involved in metabolic pathways. For example, they may inhibit enzymes such as farnesyl diphosphate synthase (FDPS), which is crucial in the biosynthesis of sterols and is a target for bisphosphonate drugs .
  • Anti-Cancer Activity : Some phosphonates have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that structural modifications can enhance their efficacy against specific cancers, such as pancreatic cancer .

Table 1: Summary of Biological Activities

Activity Type Description Reference
Enzyme InhibitionInhibits FDPS and other enzymes involved in metabolic pathways
Anti-CancerCytotoxic effects observed in pancreatic cancer cell lines
AntimicrobialPotential activity against bacterial strains

Case Study 1: Anti-Cancer Properties

In a study focusing on aminated phosphonates similar to this compound, researchers synthesized various derivatives and evaluated their anti-cancer properties. The results indicated that certain modifications significantly increased the cytotoxicity against pancreatic cancer cells, with some compounds exhibiting IC50 values as low as 45 µM . This suggests that structural variations can lead to enhanced biological activity.

Case Study 2: Enzyme Interaction Studies

Another study investigated the interaction of phosphonates with enzymes involved in folate biosynthesis. The findings revealed that these compounds could effectively bind to dihydropteroate synthase, an enzyme critical for bacterial survival, indicating potential applications in antimicrobial therapy .

Properties

CAS No.

55884-03-2

Molecular Formula

C10H21O5P

Molecular Weight

252.24 g/mol

IUPAC Name

2-(3-diethoxyphosphorylpropoxymethyl)oxirane

InChI

InChI=1S/C10H21O5P/c1-3-14-16(11,15-4-2)7-5-6-12-8-10-9-13-10/h10H,3-9H2,1-2H3

InChI Key

PCAJGNDUGRGSNK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCOCC1CO1)OCC

Origin of Product

United States

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